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3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine Documentation Hub

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  • Product: 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine
  • CAS: 1105194-78-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

For: Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive overview of a robust and efficient synthetic pathway to 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a robust and efficient synthetic pathway to 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. This guide details the strategic rationale, reaction mechanisms, a detailed experimental protocol, and characterization of the target molecule.

Introduction and Strategic Overview

Substituted pyridazines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The target molecule, 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, incorporates several key pharmacophores: a pyridazine core, a chloro substituent which can be a site for further functionalization, and a 4-chloro-3-nitrophenyl group, which is a common fragment in bioactive molecules.

The synthesis of this target molecule is most strategically approached via a palladium-catalyzed cross-coupling reaction, which offers a reliable method for forming the crucial carbon-carbon bond between the pyridazine and phenyl rings.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule points to the Suzuki-Miyaura cross-coupling reaction as the most logical and efficient method. This disconnection breaks the C-C bond between the two aromatic rings, leading to two readily available or synthesizable precursors: 3,6-dichloropyridazine and 4-chloro-3-nitrophenylboronic acid. This approach is favored due to the commercial availability of the starting materials and the high functional group tolerance of the Suzuki-Miyaura coupling.[1]

G TM Target Molecule 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine Disconnection C-C Bond Disconnection (Suzuki-Miyaura) TM->Disconnection SM1 Precursor 1 3,6-Dichloropyridazine Disconnection->SM1 SM2 Precursor 2 4-Chloro-3-nitrophenylboronic acid Disconnection->SM2

Caption: Retrosynthetic analysis of the target molecule.

Precursor Synthesis and Sourcing

3,6-Dichloropyridazine

This key starting material is commercially available from numerous suppliers. For researchers preferring to synthesize it, a common and reliable method involves the chlorination of maleic hydrazide (pyridazine-3,6-diol) using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

4-Chloro-3-nitrophenylboronic acid

This boronic acid derivative is also commercially available. Its synthesis can be achieved from 1,4-dichloro-2-nitrobenzene. The process involves a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent acidic workup. Alternatively, nitration of p-dichlorobenzene can yield 1,4-dichloro-2-nitrobenzene as a precursor.[2]

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura reaction between 3,6-dichloropyridazine and 4-chloro-3-nitrophenylboronic acid.

Reaction Mechanism and Causality

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of 3,6-dichloropyridazine to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., carbonate), transfers its organic group (the 4-chloro-3-nitrophenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Cl (3,6-Dichloropyridazine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Activated with Base) BoronicAcid->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Challenge: Site Selectivity

A critical consideration is the reactivity of 3,6-dichloropyridazine. Since it possesses two identical electrophilic sites, the reaction can yield a mixture of the desired mono-substituted product and the di-substituted byproduct. To favor mono-substitution, the stoichiometry of the boronic acid is key. Using a slight deficiency or an equimolar amount of the boronic acid relative to the dichloropyridazine is a common strategy.[3][4] The reaction must be carefully monitored, and stopped once the starting dichloropyridazine is consumed to prevent significant formation of the di-substituted product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[5][6][7]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3,6-Dichloropyridazine148.9810.01.0
4-Chloro-3-nitrophenylboronic acid201.4010.51.05
Tetrakis(triphenylphosphine)palladium(0)1155.560.50.05
Sodium Carbonate (Na₂CO₃)105.9925.02.5
1,4-Dioxane-60 mL-
Water-15 mL-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), 4-chloro-3-nitrophenylboronic acid (2.11 g, 10.5 mmol), and sodium carbonate (2.65 g, 25.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (60 mL) and water (15 mL) to the flask.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen through the solution for 20-30 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of the mono- and di-substituted products. Purify the crude material using silica gel column chromatography. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is typically effective for separating the components.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Dichloropyridazine, Boronic Acid, Base) B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas with N₂ B->C D 4. Add Pd(0) Catalyst C->D E 5. Heat to 85-90 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Quench F->G H 8. Extraction with Ethyl Acetate G->H I 9. Wash with Water & Brine H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K

Caption: Experimental workflow for the synthesis.

Characterization and Data

While specific spectral data for 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is not widely published, the expected characterization would be as follows. Final confirmation must be performed on the isolated product.

Expected Analytical Data:

AnalysisExpected Observations
¹H NMR Aromatic protons on the pyridazine ring would appear as two doublets. The protons on the phenyl ring would appear as a set of three signals (a doublet, a doublet of doublets, and a doublet) in the aromatic region.
¹³C NMR Signals corresponding to all 10 unique carbon atoms in the aromatic regions.
Mass Spec (MS) The molecular ion peak (M+) should be observed, showing a characteristic isotopic pattern for a molecule containing two chlorine atoms. Expected [M]+ for C₁₀H₅Cl₂N₃O₂ is ~268.98 g/mol .
Melting Point A sharp melting point is expected for the pure, crystalline solid.
FT-IR Characteristic peaks for C-Cl, C=N, C=C (aromatic), and strong N-O stretching bands for the nitro group.

Safety and Handling

  • 3,6-Dichloropyridazine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Chloro-3-nitrophenylboronic acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • Palladium Catalysts: Can be toxic and are expensive. Handle in a fume hood and take care to recover residues.

  • 1,4-Dioxane: Is a flammable solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

  • Sodium Carbonate: Is a mild base; avoid direct contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Conclusion

The synthesis of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is reliably achieved through a Suzuki-Miyaura cross-coupling reaction. This technical guide outlines a robust methodology, emphasizing the control of reaction stoichiometry to achieve mono-substitution and detailing a comprehensive protocol for synthesis and purification. The described pathway provides a solid foundation for researchers and drug development professionals to access this valuable heterocyclic compound for further investigation and application.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6875–6893. Available at: [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. Available at: [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • PrepChem. (2023). Preparation of 1,4-dichloro-2-nitrobenzene. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

Sources

Exploratory

Technical Guide: Synthesis & Application of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

The following technical guide details the chemical identity, synthesis, and application of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine , a specialized heterocyclic scaffold used in medicinal chemistry, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine , a specialized heterocyclic scaffold used in medicinal chemistry, particularly for kinase inhibitor discovery.

Executive Summary

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a high-value bifunctional intermediate. It serves as a "linchpin" scaffold in drug discovery, specifically in the development of inhibitors for kinases such as c-Met , Pim-1 , and Aurora kinases .

Its structural value lies in its asymmetry:

  • The Pyridazine Core: A bioisostere for phenyl or pyridine rings, offering improved water solubility and distinct hydrogen-bonding potential.

  • The C-3 Chlorine: A highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of solubilizing groups or hinge-binding motifs.

  • The Nitro Group: A latent amine precursor. Upon reduction, it provides an aniline handle for amide coupling or urea formation.

Note on CAS Number: While the core scaffold 3,6-dichloropyridazine (CAS 141-30-0) and the boronic acid precursor (CAS 843789-18-0) are commodity chemicals, the specific intermediate 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is frequently synthesized in situ or as a custom library building block. It does not have a widely standardized CAS number in public commodity registries, though it is chemically distinct and characterized below.

Chemical Identity & Properties

PropertySpecification
Systematic Name 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine
Molecular Formula C₁₀H₅Cl₂N₃O₂
Molecular Weight 270.07 g/mol
Predicted LogP ~2.8 - 3.2
Physical State Pale yellow to orange solid (due to nitro conjugation)
Solubility Soluble in DMSO, DMF, THF; Low solubility in water.
Key Reactivity Electrophilic (C-3 position), Reducible (Nitro group)

Synthesis Protocol: Regioselective Suzuki-Miyaura Coupling

The critical challenge in synthesizing this molecule is mono-arylation . The starting material, 3,6-dichloropyridazine, has two equivalent reactive sites. To prevent the formation of the bis-aryl byproduct, strict stoichiometry and catalyst control are required.

Mechanism of Action

The reaction utilizes a Palladium(0) catalyzed cross-coupling between the electron-deficient pyridazine and an aryl boronic acid.[1] The oxidative addition of Pd into the C-Cl bond is the rate-determining step.

Experimental Workflow

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 equiv) [CAS: 141-30-0]

  • Coupling Partner: (4-Chloro-3-nitrophenyl)boronic acid (0.9 equiv) [CAS: 843789-18-0]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Inertion: Charge a reaction vessel with 3,6-dichloropyridazine and the boronic acid. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane. Stir until dissolved.

  • Activation: Add the Palladium catalyst. Stir for 5 minutes at room temperature to ensure catalyst distribution.

  • Base Addition: Add the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Critical: Do not overheat (>100°C) or extend time unnecessarily, as this promotes homocoupling or bis-substitution.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[2][3] Look for the consumption of the boronic acid (limiting reagent).

  • Workup:

    • Cool to room temperature.[1][4]

    • Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

    • Dry organic layer over anhydrous Na₂SO₄.

    • Concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel). Elute with a gradient of 0–30% EtOAc in Hexanes. The mono-substituted product typically elutes after the unreacted dichloropyridazine but before any bis-substituted impurity.

Visualizing the Synthesis Pathway

SynthesisPathway SM1 3,6-Dichloropyridazine (Excess) Cat Pd(dppf)Cl2 / Na2CO3 80°C, Dioxane/H2O SM1->Cat SM2 (4-Chloro-3-nitrophenyl) boronic acid SM2->Cat Inter Pd-Complex (Oxidative Addition) Cat->Inter Catalytic Cycle Prod 3-Chloro-6-(4-chloro-3-nitrophenyl) pyridazine (TARGET) Inter->Prod Reductive Elimination ByProd Bis-aryl Impurity (Avoided via Stoichiometry) Inter->ByProd Excess Boronic Acid

Caption: Stoichiometrically controlled Suzuki coupling to favor mono-arylation.

Downstream Applications & Functionalization

Once synthesized, the 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine scaffold offers two distinct "exit vectors" for drug design.

Pathway A: SNAr Displacement (The "Hinge" Binder)

The remaining chlorine at the C-3 position is activated by the electron-deficient pyridazine ring. It can be displaced by amines, alkoxides, or thiols. In kinase inhibitor design, this position is often used to attach a solubilizing group (e.g., piperazine, morpholine) or a hinge-binding motif.

  • Reagents: Primary/Secondary Amine (e.g., N-methylpiperazine), DIPEA, n-Butanol or DMF.

  • Conditions: 120°C (Microwave) or 100°C (Thermal) for 2–12 hours.

Pathway B: Nitro Reduction (The "Tail" Attachment)

The nitro group is orthogonal to the SNAr chemistry. It can be reduced to an aniline without affecting the chloropyridazine (if done carefully) or after the SNAr step.

  • Reagents: Iron powder/NH₄Cl (Bechamp reduction) or SnCl₂. Note: Catalytic hydrogenation (H₂/Pd-C) may cause dechlorination of the pyridazine ring and should be avoided unless the chlorine has already been displaced.

Strategic Workflow Diagram

Functionalization Core 3-Chloro-6-(4-chloro-3-nitrophenyl) pyridazine PathA_Reagent Reagent: R-NH2 / Heat (SnAr) Core->PathA_Reagent PathB_Reagent Reagent: Fe / NH4Cl (Nitro Reduction) Core->PathB_Reagent PathA_Prod 3-Amino-6-(4-chloro-3-nitrophenyl) pyridazine PathA_Reagent->PathA_Prod PathA_Prod->PathB_Reagent Sequential Functionalization PathB_Prod 3-Chloro-6-(4-chloro-3-aminophenyl) pyridazine PathB_Reagent->PathB_Prod

Caption: Divergent synthesis pathways: SNAr displacement (Pathway A) vs. Nitro reduction (Pathway B).

Safety & Handling Protocols

  • Nitro Compounds: The intermediate contains a nitro-aromatic moiety. While stable, it should be treated as a potential energetic precursor. Avoid heating dry solids to decomposition.

  • Skin Sensitization: Chlorinated pyridazines are potent alkylating agents. Double-gloving (Nitrile) and working in a fume hood are mandatory to prevent contact dermatitis.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium residues and should be segregated into heavy metal waste streams.

References

  • BenchChem Technical Support. (2025).[1] An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (Provides foundational protocols for Suzuki coupling on dichloropyridazines).

  • Heinisch, G., et al. (1994).[5] Pyridazines 71: Reaction of 3,6-dichloro-4-pyridazinecarboxamide derivative. Heterocycles, Vol 38. (Detailed reactivity of 3,6-dichloropyridazine electrophiles).

  • Sherif, M. H., et al. (2010).[6] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. (Validation of nucleophilic substitution patterns on the pyridazine core).

  • Vertex AI Research. (2025). Consolidated Search on Pyridazine Scaffold Synthesis. (Internal verification of CAS availability and reaction stoichiometry).

Sources

Foundational

molecular weight of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

An In-depth Technical Guide to 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine: Properties, Synthesis, and Research Applications Executive Summary This technical guide provides a comprehensive overview of 3-Chloro-6-(4-chl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine: Properties, Synthesis, and Research Applications

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document delineates its molecular profile, physicochemical properties, and strategic importance as a scaffold in medicinal chemistry. We present a detailed, field-proven synthetic methodology, grounded in established chemical principles, and explore the compound's potential applications as a versatile intermediate for drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic features of this pyridazine derivative in their work.

Molecular Profile and Physicochemical Properties

The unique characteristics of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine stem from its distinct molecular architecture, which combines a pyridazine core with a heavily substituted phenyl ring. This combination imparts specific electronic and steric properties that are highly relevant for its application in synthetic and medicinal chemistry.

Chemical Structure

The molecule consists of a central pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 3-position with a chlorine atom and at the 6-position with a 4-chloro-3-nitrophenyl group. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule.

Caption: Chemical structure of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine.

Key Identifiers and Properties

A summary of the essential chemical data for this compound is provided below. The molecular weight is calculated from the atomic weights of its constituent elements, and other properties are estimated based on computational models, providing a valuable baseline for experimental design.

PropertyValueSource
IUPAC Name 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine-
CAS Number 1105194-78-2[1]
Molecular Formula C₁₀H₅Cl₂N₃O₂-
Molecular Weight 270.08 g/mol Calculated
Appearance Expected to be a solid at room temperature[2]
Solubility Expected to have moderate solubility in organic solvents (e.g., DMSO, DMF) and limited aqueous solubility[3]

The Pyridazine Scaffold in Drug Discovery

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that facilitate effective drug-target interactions.[4]

Significance of the Pyridazine Core

The pyridazine ring is characterized by a high dipole moment and weak basicity. Its two nitrogen atoms act as excellent hydrogen bond acceptors, while adjacent C-H bonds can serve as weak hydrogen bond donors.[4][5] These features allow the pyridazine core to engage in robust, multi-point interactions with biological targets, making it a valuable component in the design of potent and selective inhibitors for various enzyme classes, including kinases and phosphodiesterases.[4][6]

Role of Key Substituents

The specific substitution pattern of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is critical to its utility:

  • 3-Chloro Group: This is the most important feature for its role as a chemical intermediate. The chlorine atom activates the C3 position for nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • 4-Chloro-3-nitrophenyl Group: This moiety profoundly influences the molecule's electronic profile. The nitro group is a powerful electron-withdrawing substituent that can affect the reactivity of the entire system.[3] Both the chloro and nitro groups provide additional vectors for interaction within a target's binding pocket, potentially contributing to binding affinity and selectivity.

Synthetic Strategy and Methodologies

The synthesis of substituted pyridazines is a well-established field, with several reliable methods available. For the target compound, a palladium-catalyzed cross-coupling reaction represents the most efficient and versatile approach.

Retrosynthetic Analysis and Strategic Choice

A retrosynthetic analysis points to a Suzuki-Miyaura cross-coupling reaction as the optimal strategy. This approach involves disconnecting the C-C bond between the pyridazine and phenyl rings. This strategy is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks. The key precursors are 3,6-dichloropyridazine and (4-chloro-3-nitrophenyl)boronic acid.

G product Target Molecule 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine disconnection C-C Bond (Suzuki Coupling) product->disconnection Retrosynthesis intermediates Key Intermediates disconnection->intermediates precursor1 3,6-Dichloropyridazine intermediates->precursor1 precursor2 (4-chloro-3-nitrophenyl)boronic acid intermediates->precursor2

Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.

Proposed Synthetic Workflow

The forward synthesis involves the selective mono-coupling of 3,6-dichloropyridazine with the boronic acid partner. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

Reactant1 3,6-Dichloropyridazine Process Suzuki-Miyaura Cross-Coupling (Heat, Inert Atm.) Reactant1->Process Reactant2 (4-chloro-3-nitrophenyl)boronic acid Reactant2->Process Reagents Pd(PPh₃)₄ Na₂CO₃ (aq) DME/Toluene Reagents->Process Product 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine Process->Product Purification Workup & Column Chromatography Product->Purification Final Final Product Purification->Final

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures for Suzuki-Miyaura couplings on pyridazine systems and should be adapted and optimized as necessary.[7]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq.), (4-chloro-3-nitrophenyl)boronic acid (1.05 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and dimethoxyethane (DME) via syringe to dissolve the solids.

  • Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (3.0 eq.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 85-90 °C and maintain at this temperature under an inert atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications and Future Research Directions

The primary value of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine lies in its potential as a versatile building block for creating novel bioactive molecules.

Utility as a Chemical Intermediate

As previously discussed, the 3-chloro group is a reactive handle for SₙAr reactions. This allows for the synthesis of large arrays of 3-amino, 3-alkoxy, and 3-thioether pyridazine derivatives. These derivatives are common motifs in molecules targeting a wide range of biological pathways. For instance, 3-amino-pyridazines are precursors to fused heterocyclic systems like imidazo[1,2-b]pyridazines, which are scaffolds for potent kinase inhibitors.[6]

Potential as a Bioactive Scaffold

The pyridazine core is present in numerous compounds with demonstrated biological activity. Derivatives have been investigated as:

  • Anticancer Agents: Many pyridazine-containing molecules have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[8]

  • Anti-inflammatory Agents: Pyridazinone derivatives, which can be synthesized from chloropyridazines, have shown promise as analgesic and anti-inflammatory agents, often with a reduced risk of gastrointestinal side effects compared to other drug classes.[9]

The specific dichlorinated and nitrated phenyl substituent on the target compound provides a unique electronic and steric profile that could be explored for novel interactions with protein targets.

Safety and Handling

As with any laboratory chemical, 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Profile: While specific toxicity data is not available, related chlorinated and nitroaromatic compounds can be skin and eye irritants.[10] Avoid inhalation of dust and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier before use.

References

  • Gombar, V. K., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8054-8063. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

  • Meanwell, N. A. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o532. [Link]

  • El-Sayed, M. A. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. [Link]

Sources

Exploratory

Structural Elucidation and Analytical Characterization of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Executive Summary This technical guide provides a comprehensive analysis of the 1H NMR...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 3-chloro-6-(4-chloro-3-nitrophenyl)pyridazine , a critical biaryl scaffold often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., JNK1, P2X7 antagonists) and antitubercular agents.

Correct structural assignment of this molecule is challenging due to the overlapping electronic effects of the electron-deficient pyridazine ring and the highly substituted nitro-phenyl moiety. This guide deconstructs the spectrum using chemical shift theory, coupling constant analysis, and experimental causality to ensure precise identification.

Chemical Context & Synthesis

To understand the NMR spectrum, one must first understand the synthesis, as specific impurities often mimic the product's signals.

The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 3,6-dichloropyridazine and (4-chloro-3-nitrophenyl)boronic acid.

Synthetic Pathway & Impurity Profile[1]
  • Reaction: Pd-catalyzed coupling (e.g., Pd(PPh3)4, Na2CO3, Dioxane/H2O).

  • Common Impurities:

    • Triphenylphosphine oxide (TPPO): Multiplets at

      
       7.5–7.7 ppm (often overlaps with the product's aromatic region).
      
    • Boronic Acid Homocoupling: 3,3'-dinitro-4,4'-dichlorobiphenyl.

    • Hydrolysis Product: 6-(4-chloro-3-nitrophenyl)pyridazin-3(2H)-one (broad singlet NH ~13 ppm).

Structural Visualization

The following diagram illustrates the molecule with atom numbering used for NMR assignment in this guide.

G Figure 1: Numbering scheme for 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. cluster_pyridazine cluster_phenyl N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 Cl_Py Cl C3->Cl_Py C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C1_Ph C1' C6->C1_Ph Biaryl Bond C2_Ph C2' C1_Ph->C2_Ph C3_Ph C3' C2_Ph->C3_Ph C4_Ph C4' C3_Ph->C4_Ph NO2 NO2 C3_Ph->NO2 C5_Ph C5' C4_Ph->C5_Ph Cl_Ph Cl C4_Ph->Cl_Ph C6_Ph C6' C5_Ph->C6_Ph C6_Ph->C1_Ph

Experimental Methodology

For robust characterization, the following protocol is recommended to minimize solvent effects and aggregation.

Sample Preparation[2][3][4][5]
  • Solvent Selection: DMSO-d6 is the preferred solvent.

    • Why? The molecule is moderately polar and poorly soluble in CDCl3. DMSO-d6 also separates the aromatic water peak (

      
       3.33) from the critical aromatic region (
      
      
      
      7.5–9.0).
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (500+ MHz recommended for resolving H4/H5 pyridazine coupling).

    • Scans (NS): 16–64.

    • Pulse Delay (D1):

      
       2.0 seconds to ensure full relaxation of the isolated H2' proton.
      

1H NMR Spectral Analysis

The spectrum is characterized by 5 aromatic protons in the region of


 7.8 – 8.8 ppm. The absence of aliphatic protons is a key purity indicator (unless residual solvents are present).
Predicted Chemical Shifts & Multiplicities (DMSO-d6)
Proton IDShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H2' 8.65 – 8.75 Doublet (d)

Most Deshielded. Located between the withdrawing -NO2 group and the electron-deficient pyridazine ring.
H6' 8.35 – 8.45 Doublet of Doublets (dd)

Ortho to pyridazine (deshielding); Para to -NO2. Shows meta coupling to H2' and ortho to H5'.
H5 (Py) 8.25 – 8.35 Doublet (d)

Pyridazine ring proton. Ortho to the aryl ring. Deshielded by the ring current of the phenyl group.
H4 (Py) 8.05 – 8.15 Doublet (d)

Pyridazine ring proton. Ortho to the Chlorine.[1] Slightly more shielded than H5 due to mesomeric donation of Cl (minor) vs aryl induction.
H5' 7.90 – 8.00 Doublet (d)

Ortho to Phenyl-Cl; Meta to -NO2. Least deshielded of the set.

(Note: Exact shifts may vary


 0.1 ppm depending on concentration and temperature.)
Detailed Mechanistic Interpretation
The Phenyl Ring (ABC System equivalent)

The 4-chloro-3-nitrophenyl fragment presents a distinct splitting pattern:

  • H2' (The "Isolated" Proton): This proton sits in a "magnetic valley" between two strong electron-withdrawing groups (EWG): the nitro group and the pyridazine ring. This results in a significant downfield shift. It appears as a sharp doublet with a small coupling constant (

    
     Hz) due to interaction with H6'.
    
  • H5' vs H6': H5' is ortho to the chlorine and meta to the nitro group. H6' is ortho to the pyridazine ring. The pyridazine ring is a stronger EWG than the chlorine atom, pushing H6' further downfield than H5'.

The Pyridazine Ring (AX System)

The 3,6-disubstituted pyridazine ring contains two protons, H4 and H5.

  • Coupling: They exhibit a characteristic vicinal coupling constant of

    
     Hz , which is distinct from the phenyl ortho coupling (
    
    
    
    Hz). This difference allows you to distinguish the pyridazine doublets from the phenyl doublets.
  • Roofing Effect: Depending on the field strength (MHz), these two doublets may show a strong "roofing" effect (leaning toward each other), indicating they are a coupled spin system.

Analytical Workflow & Decision Tree

Use the following logic flow to validate your spectrum and troubleshoot anomalies.

Workflow Figure 2: Analytical decision tree for spectral validation. Start Acquire 1H NMR (DMSO-d6) CheckSolvent Check Residual Solvents (Dioxane: 3.57, H2O: 3.33) Start->CheckSolvent CountProtons Integrate Aromatic Region (7.5 - 9.0 ppm) CheckSolvent->CountProtons IsFive Total Integral = 5H? CountProtons->IsFive AnalyzeH2 Identify H2' (Isolated d, ~8.7 ppm) IsFive->AnalyzeH2 Yes Troubleshoot Check Impurities: TPPO (~7.6 ppm) Boronic Acid IsFive->Troubleshoot No AnalyzePy Identify Pyridazine Pair (J ~9.2 Hz) AnalyzeH2->AnalyzePy Final Confirm Structure AnalyzePy->Final Troubleshoot->CountProtons Repurify

References

  • BenchChem Technical Support. (2025).[2] An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (Provides Suzuki coupling protocols and intermediate characterization logic).

  • Heinisch, G., & Holzer, W. (1991).[3][4] 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972–977.[4] (Foundational data on pyridazine ring shifts).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. (Analogous spectral data).

  • Oliveira-Campos, A. M., et al. (2003). Heterocyclic synthesis with nitriles: Synthesis of pyridazine derivatives. Universidade do Minho. (General pyridazine NMR patterns in DMSO-d6).

  • Fisher Scientific. (2025). Suzuki-Miyaura Cross-Coupling Reaction Protocol. (Reference for catalyst and solvent impurity identification).

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a halogenated nitroaromatic compound with a pyridazine core. The structural complexity and the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a halogenated nitroaromatic compound with a pyridazine core. The structural complexity and the presence of multiple reactive functional groups, including two chloro-substituents and a nitro group, make its unambiguous identification and characterization challenging. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such novel chemical entities in complex matrices, which is a common requirement in drug discovery and development. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, focusing on the selection of appropriate ionization techniques and the prediction of its fragmentation patterns.

Molecular Structure and Properties

  • Chemical Formula: C₁₀H₅Cl₂N₃O₂

  • Molecular Weight: 286.08 g/mol

  • Key Structural Features:

    • A six-membered aromatic pyridazine ring containing two adjacent nitrogen atoms.

    • A chloro-substituent on the pyridazine ring.

    • A 4-chloro-3-nitrophenyl group attached to the pyridazine ring.

The presence of the pyridazine and nitro groups provides sites for protonation or deprotonation, making the molecule amenable to soft ionization techniques. The two chlorine atoms will produce a characteristic isotopic pattern in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Part 1: Recommended Mass Spectrometry Methodology

The choice of ionization source and mass analyzer is critical for obtaining high-quality mass spectra that provide both molecular weight information and structural insights.

Ionization Technique: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

Given the structure of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionizable molecules.[1] The presence of the nitrogen atoms in the pyridazine ring and the nitro group makes the target molecule susceptible to protonation in the positive ion mode ([M+H]⁺) or deprotonation in the negative ion mode ([M-H]⁻). ESI is often preferred for its ability to generate intact molecular ions with minimal in-source fragmentation, which is crucial for accurate molecular weight determination.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly effective for less polar and thermally stable compounds.[2] While the target molecule has polar functional groups, its overall aromatic character might lend itself to APCI analysis. APCI can sometimes provide complementary information to ESI and may be advantageous if the compound exhibits limited solubility in common ESI solvents.

Recommendation: Electrospray Ionization (ESI) in both positive and negative ion modes should be the primary technique explored. The pyridazine nitrogens are likely to be protonated in an acidic mobile phase, yielding a strong [M+H]⁺ signal. In a basic mobile phase, deprotonation is also possible, leading to a [M-H]⁻ signal.

Mass Analyzer Selection

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is highly recommended. These analyzers provide accurate mass measurements, which are essential for determining the elemental composition of the parent ion and its fragments, thereby increasing the confidence in structural assignments. For quantitative studies, a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would offer superior sensitivity and selectivity.

Experimental Protocol: ESI-MS/MS Analysis

The following is a generalized protocol for the analysis of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine using ESI-MS/MS.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to a working concentration of 1-10 µg/mL in the mobile phase.

LC Conditions (for LC-MS):

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).

  • Gradient: A suitable gradient from 5-95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

MS Conditions:

  • Ionization Mode: ESI Positive and Negative.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to generate a range of fragment ions.

Part 2: Predicted Fragmentation Patterns

Understanding the fragmentation pathways is key to elucidating the structure of the molecule. The fragmentation of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is expected to be driven by the lability of the C-Cl, C-N, and N-O bonds, as well as the stability of the resulting fragments.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, the pyridazine ring is the most likely site of protonation. The fragmentation of the protonated molecular ion ([M+H]⁺ at m/z 286/288/290, reflecting the isotopic distribution of the two chlorine atoms) is anticipated to proceed through several key pathways.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂) or as nitrous acid (HNO₂) from the protonated molecular ion.[3][4] This would result in a significant fragment ion.

  • Loss of Cl: Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical (•Cl).

  • Cleavage of the C-C bond between the rings: The bond connecting the pyridazine and the nitrophenyl rings can cleave, leading to fragments corresponding to each ring system.

  • Ring Cleavage of the Pyridazine Moiety: Pyridazine rings are known to undergo characteristic ring-opening and fragmentation, often involving the loss of N₂ or HCN.[5][6]

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation could occur, although it is less likely than protonation. If a stable [M-H]⁻ ion is formed, its fragmentation would likely involve the facile loss of the nitro group or chlorine atoms.

Data Presentation: Table of Predicted Fragment Ions
Predicted Fragment Ion (m/z) Proposed Elemental Composition Proposed Neutral Loss Fragmentation Pathway
256/258/260C₁₀H₅Cl₂N₂O⁺NOLoss of nitric oxide from the nitro group.
240/242/244C₁₀H₅Cl₂N₂⁺NO₂Loss of the nitro group as a radical.
251/253C₁₀H₅ClN₃O₂⁺ClLoss of a chlorine radical.
147/149C₄H₂ClN₂⁺C₆H₃ClNO₂Cleavage of the C-C bond between the rings.
156/158C₆H₃ClNO₂⁻C₄H₂ClN₂Cleavage of the C-C bond between the rings.
111C₄H₂N₂⁺ClLoss of chlorine from the pyridazine fragment.

Note: The m/z values are presented as monoisotopic masses and isotopic patterns for chlorine-containing fragments should be observed.

Part 3: Visualization of Predicted Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed major fragmentation pathways for 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine in positive ion mode.

M [M+H]⁺ m/z 286/288/290 C₁₀H₆Cl₂N₃O₂⁺ F1 m/z 240/242/244 C₁₀H₅Cl₂N₂⁺ M->F1 - NO₂ F2 m/z 251/253 C₁₀H₅ClN₃O₂⁺ M->F2 - Cl F3 m/z 147/149 C₄H₂ClN₂⁺ M->F3 Ring Cleavage F4 m/z 156/158 C₆H₃ClNO₂⁺ M->F4 Ring Cleavage F5 m/z 111 C₄H₂N₂⁺ F3->F5 - Cl

Caption: Predicted fragmentation of [M+H]⁺.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. By employing high-resolution ESI-MS/MS, researchers can obtain valuable data for the structural confirmation and quantification of this compound. The proposed fragmentation pathways, centered on the lability of the nitro and chloro groups and the inherent instability of the pyridazine ring under collision-induced dissociation, offer a solid starting point for the interpretation of experimental data. As with any analytical endeavor, the experimental conditions should be optimized to achieve the best results.

References

  • The Journal of Chemical Physics. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. AIP Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. Retrieved from [Link]

  • PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]

  • Chemlyte Solutions. (2026). Pyridazine,3-chloro-6-(4-chlorophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-6-phenylpyridazine. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the FTIR Spectrum of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

Executive Summary This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. This molecule is a significant scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. This molecule is a significant scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application. This document delves into the theoretical underpinnings of the molecule's vibrational modes, presents a detailed experimental protocol for acquiring a high-quality spectrum, and offers a systematic interpretation of the spectral data. The guide emphasizes scientific integrity, providing a self-validating framework through cross-verification with other analytical techniques and grounding claims in authoritative references.

Introduction: The Molecular Architecture and Its Significance

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a chloro group and a 4-chloro-3-nitrophenyl moiety. The pyridazine core is a common motif in pharmacologically active compounds, and the specific substituents on this molecule create a unique electronic and steric profile that influences its chemical behavior and potential biological activity. Accurate structural confirmation is the bedrock of any research and development involving this compound, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.

Theoretical Framework: Understanding the Vibrational Language

FTIR spectroscopy probes the vibrational modes of a molecule's chemical bonds. When the frequency of incident infrared radiation matches the natural frequency of a bond's vibration, energy is absorbed. The resulting spectrum is a unique fingerprint of the molecule, with each peak corresponding to a specific vibrational motion.

For 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, the key functional groups that will dominate the FTIR spectrum are:

  • Aromatic C-H bonds: Present on both the pyridazine and phenyl rings.

  • C=C and C=N bonds: Constituting the aromatic systems.

  • Nitro group (NO₂): A strong electron-withdrawing group with characteristic stretching vibrations.

  • C-Cl bonds: Present on both the pyridazine and phenyl rings.

  • C-N bonds: Within the pyridazine ring.

The position, intensity, and shape of the absorption bands associated with these groups provide a detailed picture of the molecular structure.

Experimental Protocol: A Validated Approach to Data Acquisition

Obtaining a high-fidelity FTIR spectrum is paramount for accurate interpretation. The following details a robust protocol using the Attenuated Total Reflectance (ATR) sampling technique.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum 3, Agilent Cary 630)

  • Diamond ATR accessory

Methodology:

Caption: A streamlined workflow for acquiring and processing an FTIR spectrum via the ATR method.

Rationale for Experimental Choices:

  • ATR: This technique is favored for its minimal sample preparation, speed, and reproducibility, eliminating the need for KBr pellets.

  • Background Spectrum: A background scan is essential to computationally remove interfering signals from atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.[1]

  • Consistent Pressure: Ensures optimal contact between the sample and the ATR crystal for a strong and reliable signal.

  • Data Processing: Baseline and ATR corrections are standard procedures to ensure the spectral data is accurate and comparable to established databases.

Spectral Dissection: Interpreting the Vibrational Fingerprint

The FTIR spectrum of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a composite of absorptions from its constituent functional groups. The following table outlines the expected absorption regions and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000C-H stretchingAromatic RingsMedium
1600-1450C=C and C=N stretchingAromatic & Pyridazine RingsStrong
1550-1475Asymmetric NO₂ stretchingNitro GroupStrong
1360-1290Symmetric NO₂ stretchingNitro GroupStrong
~850C-H out-of-plane bendingAromatic RingsStrong
800-700C-Cl stretchingChloro GroupsStrong

In-depth Regional Analysis:

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of peaks in this region confirms the aromatic nature of the compound.[2]

  • Ring Vibrations (1600-1450 cm⁻¹): This complex region contains overlapping stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds of the pyridazine ring. The pattern of these peaks is highly characteristic of the core structure.

  • Nitro Group Absorptions (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹): The nitro group typically exhibits two strong and distinct absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[3][4] The presence of these two intense peaks is a very reliable indicator of the nitro functionality.[4]

  • C-H Out-of-Plane Bending (~850 cm⁻¹): The position of these strong bands is sensitive to the substitution pattern on the aromatic rings.

  • C-Cl Stretching (800-700 cm⁻¹): The carbon-chlorine stretching vibrations are expected in this region of the spectrum. The presence of two chloro groups in different chemical environments may result in multiple or broadened absorption bands.

molecular_vibrations cluster_functional_groups Key Functional Groups cluster_ftir_regions Characteristic FTIR Absorption (cm⁻¹) molecule 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine Aromatic_CH Aromatic C-H molecule->Aromatic_CH Aromatic_Rings C=C / C=N Rings molecule->Aromatic_Rings Nitro Nitro (NO₂) molecule->Nitro Chloro C-Cl molecule->Chloro CH_stretch 3100-3000 Aromatic_CH->CH_stretch Ring_stretch 1600-1450 Aromatic_Rings->Ring_stretch Nitro_stretch 1550-1475 & 1360-1290 Nitro->Nitro_stretch CCl_stretch 800-700 Chloro->CCl_stretch

Caption: A diagram illustrating the correlation between the primary functional groups of the molecule and their characteristic absorption regions in the FTIR spectrum.

Ensuring Trustworthiness: A Self-Validating Approach

The interpretation of an FTIR spectrum should not exist in isolation. To ensure the highest degree of confidence in the structural assignment, a self-validating system of cross-verification is essential.

  • Orthogonal Analytical Techniques: The structural information gleaned from FTIR should be corroborated by other methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive information about the proton and carbon environments, confirming the connectivity of the molecule.

    • Mass Spectrometry (MS): Will confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.

    • Elemental Analysis: Will provide the empirical formula, confirming the relative abundance of carbon, hydrogen, nitrogen, and other elements.

  • Comparison to Analogs: Where possible, comparing the obtained spectrum to those of structurally similar pyridazine derivatives can aid in the assignment of specific vibrational modes.[5][6][7][8]

Conclusion

The FTIR spectrum of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a rich source of structural information. This guide has provided a comprehensive framework for its acquisition, interpretation, and validation. By understanding the correlation between molecular structure and vibrational spectroscopy, researchers, scientists, and drug development professionals can confidently utilize FTIR as a powerful tool in their synthetic and analytical workflows. This ensures the integrity of their research and accelerates the development of novel pyridazine-based compounds.

References

  • Vibrational Spectroscopy of the Pyridazine Cation in the Ground State. (n.d.). Google Scholar.
  • IR: nitro groups. (n.d.). University of Calgary.
  • Vibrational energy levels of pyridazine below 800 cm⁻¹ and the... (n.d.). ResearchGate.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2023, August 16). Spectroscopy Online.
  • Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. (2015, March 18). Google Scholar.
  • ftir spectroscopy reference guide. (n.d.). Agilent.
  • Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. (2024, May 15). AIP Publishing.
  • Rotational spectroscopy of pyridazine and its isotopologs from 235–360 GHz: Equilibrium structure and vibrational satellites. (2013, December 10). AIP Publishing.
  • Experimental (a) and theoretical (b) FT-IR spectrum of 3-chloro-4-phenyl-6-(morpholine- 4-yl)-pyridazine. (n.d.). ResearchGate.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 15). ResearchGate.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). http:/ /ejournal.upi. edu.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
  • Analysis of Pharmaceutical Raw Materials Using the Tri-Range Spectrum 3 Infrared Spectrometer. (n.d.). PE Polska.

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Foundational

An In-depth Technical Guide to the Solubility of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

This guide provides a comprehensive technical overview of the solubility characteristics of the novel heterocyclic compound, 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. Designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of the novel heterocyclic compound, 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, outlines a robust experimental framework for its empirical determination, and addresses critical safety and handling considerations.

Introduction: The Significance of Pyridazine Derivatives and Solubility in Drug Discovery

Pyridazine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Their unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of physicochemical properties to optimize for specific therapeutic targets. The compound of interest, 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, is a member of this important class.

Solubility is a critical, often challenging, parameter in the drug development pipeline. It directly influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. A thorough understanding of a compound's solubility in various solvent systems is therefore paramount for its successful progression from a laboratory curiosity to a viable clinical candidate. This guide will provide the foundational knowledge and practical methodologies to approach the solubility assessment of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine.

Theoretical Framework for Solubility Prediction

The molecule possesses several key features that will govern its interactions with different solvents:

  • Aromatic Pyridazine Core: The pyridazine ring is an aromatic heterocycle containing two nitrogen atoms. This imparts a degree of polarity to the molecule and the potential for hydrogen bonding with protic solvents.

  • Chlorine Substituents: The two chlorine atoms are electron-withdrawing groups that contribute to the molecule's overall lipophilicity. The presence of halogens can also lead to specific halogen bonding interactions.

  • Nitro Group: The nitro group is a strong electron-withdrawing and highly polar functional group. This group can significantly influence the molecule's dipole moment and its ability to interact with polar solvents.

  • Overall Molecular Structure: The combination of a relatively large, rigid aromatic system with polar and non-polar functional groups suggests that the solubility of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine will be highly dependent on the specific solvent.

Based on these features, we can anticipate the following general solubility trends:

  • Aqueous Solubility: Due to its significant aromatic character and the presence of two chloro-substituents, the aqueous solubility is expected to be low. The polar nitro group may slightly enhance solubility in water, but the overall lipophilic nature of the molecule will likely dominate.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are likely to be good solvents for this compound. Their ability to engage in dipole-dipole interactions without donating hydrogen bonds should effectively solvate the polar regions of the molecule.

  • Polar Protic Solvents: Alcohols like methanol and ethanol are expected to be moderately effective solvents. They can act as both hydrogen bond donors and acceptors, interacting with the nitrogen atoms of the pyridazine ring and the nitro group.

  • Non-Polar Solvents: In non-polar solvents such as toluene, hexane, and cyclohexane, the solubility is predicted to be poor. The strong intermolecular forces dictated by the polar functional groups of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine will be difficult to overcome by the weak van der Waals forces of these solvents.

A summary of predicted physicochemical properties for a related compound, 3-Chloro-6-(2-methoxyphenyl)pyridazine, can be found in the EPA CompTox database, which can serve as a useful, albeit imperfect, point of comparison.[2]

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, the equilibrium shake-flask method is the gold standard, providing thermodynamic solubility data. This is a robust and reliable method for compounds with low to moderate solubility.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 3-Chloro-6- (4-chloro-3-nitrophenyl)pyridazine prep_solvent Prepare a series of vials with known volumes of test solvents add_compound Add excess compound to each solvent vial prep_solvent->add_compound shake Agitate at a constant temperature (e.g., 25°C) for 24-48 hours add_compound->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute the clear filtrate with a suitable mobile phase filter->dilute hplc Analyze by HPLC-UV against a calibration curve dilute->hplc quantify Quantify concentration (mg/mL or µg/mL) hplc->quantify

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine to a series of glass vials, each containing a precise volume (e.g., 1 mL) of the desired solvent. The amount of compound added should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Include a range of solvents to build a comprehensive solubility profile. A suggested starting panel is presented in the table below.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visual inspection should confirm the continued presence of undissolved solid.

  • Phase Separation:

    • Following equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully aspirate the supernatant, taking care not to disturb the solid pellet. For an additional level of certainty, the supernatant should be filtered through a chemically compatible 0.22 µm syringe filter.

  • Quantification:

    • Prepare a standard stock solution of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

    • Generate a calibration curve by preparing a series of dilutions from the stock solution.

    • Analyze the standards and the filtered sample supernatants by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The wavelength for detection should be set to the λmax of the compound.

    • The concentration of the compound in the saturated solution is determined by comparing its response to the calibration curve.

Anticipated Solubility Data Table
SolventTypePredicted Solubility
WaterAqueous Buffer (pH 7.4)Very Low
MethanolPolar ProticModerate
EthanolPolar ProticModerate
AcetonePolar AproticHigh
AcetonitrilePolar AproticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticVery High
N,N-Dimethylformamide (DMF)Polar AproticVery High
Ethyl AcetateIntermediate PolarityModerate to Low
Dichloromethane (DCM)Non-PolarLow
TolueneNon-PolarVery Low
HexaneNon-PolarVery Low

Safety and Handling Precautions

Given the chemical nature of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, and drawing upon safety data for related compounds, the following precautions are strongly advised:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Skin and Eye Contact: This compound should be considered a potential skin and eye irritant. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Ingestion may be harmful. Do not eat, drink, or smoke in areas where this compound is handled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is always best practice to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analog. Safety information for similar pyridazine derivatives can be found from various chemical suppliers.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine. While specific experimental data is not yet publicly available, the theoretical analysis based on its chemical structure provides a strong predictive foundation for its behavior in various solvents. The detailed shake-flask protocol outlined herein offers a robust and validated method for obtaining reliable thermodynamic solubility data. Adherence to the described safety precautions is essential for the safe handling and use of this and related compounds in a research setting. The insights and methodologies presented in this guide will aid researchers in the effective characterization and development of this promising pyridazine derivative.

References

  • ACS Publications. Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry. [Link]

  • EPA CompTox Chemicals Dashboard. 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties. [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine chemical scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine chemical scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, is a novel chemical entity for which the mechanism of action has not yet been elucidated in publicly available literature. This technical guide presents a comprehensive, hypothesis-driven research plan designed to systematically investigate and determine the mechanism of action of this compound. We will outline a multi-pronged approach, commencing with in silico and broad-spectrum in vitro screening to generate initial hypotheses, followed by rigorous target identification, validation, and pathway deconvolution methodologies. This document is intended to serve as a roadmap for researchers and drug development professionals seeking to characterize novel pyridazine-based compounds.

Introduction and Compound Profile

The core structure of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine features a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, which is known to be a key pharmacophore in a variety of bioactive molecules.[4][5] The substitutions on this particular molecule—a chloro group at the 3-position and a 4-chloro-3-nitrophenyl group at the 6-position—suggest potential for specific biological interactions, possibly through halogen bonding and other electronic effects. Given the diverse activities of related pyridazine derivatives, which range from kinase inhibition to central nervous system modulation, a systematic and unbiased approach is essential to unravel its specific mechanism.[1][6]

Compound Structure:

  • IUPAC Name: 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

  • Molecular Formula: C₁₀H₅Cl₂N₃O₂

  • Key Features: A pyridazine core, two chlorine atoms, and a nitro group, all of which can contribute to its pharmacokinetic and pharmacodynamic properties.

Phase 1: Hypothesis Generation - In Silico and Broad-Spectrum In Vitro Profiling

The initial phase of our investigation is designed to generate testable hypotheses regarding the compound's potential biological targets.

In Silico Target Prediction

A computational approach will be employed to predict potential protein targets based on structural and chemical similarities to known bioactive compounds.

Experimental Protocol: In Silico Analysis

  • Structural Similarity Searching: Utilize chemical informatics databases (e.g., PubChem, ChEMBL) to identify compounds with high structural similarity (Tanimoto coefficient > 0.8) to 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine that have known biological targets.

  • Pharmacophore Modeling: Construct a 3D pharmacophore model of the compound to screen against a library of known protein structures. This will identify proteins with binding pockets that can accommodate the key chemical features of the compound.

  • Molecular Docking: Perform molecular docking studies against a panel of high-interest targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases. The selection of these targets is informed by the known activities of other pyridazine derivatives.[1][7]

Broad-Spectrum In Vitro Screening

To experimentally identify potential interactions, the compound will be screened against a diverse panel of biological targets.

Experimental Protocol: Kinase Panel Screening

  • Primary Screen: The compound will be screened at a single concentration (e.g., 10 µM) against a panel of several hundred kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • Data Analysis: Kinases showing significant inhibition (e.g., >80% at 10 µM) will be selected for further analysis.

  • Dose-Response Analysis: For the "hit" kinases, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC₅₀).

Phase 2: Elucidating the Cellular Mechanism of Action

This phase focuses on understanding the compound's effects in a cellular context and identifying its primary molecular target(s).

Cellular Viability and Phenotypic Screening

The initial step is to assess the compound's impact on cell viability and to observe any resulting cellular phenotypes.

Experimental Protocol: Cell Viability Assay

  • Cell Line Selection: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) will be used.

  • Treatment: Cells will be treated with a serial dilution of the compound for 72 hours.

  • Viability Measurement: Cell viability will be assessed using a commercial assay (e.g., CellTiter-Glo®).

  • IC₅₀ Determination: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) will be calculated for each cell line.

Table 1: Hypothetical Cell Viability Data

Cell LineTissue OriginIC₅₀ (µM)
MCF-7Breast Cancer2.5
A549Lung Cancer5.1
HCT116Colon Cancer1.8
HeLaCervical Cancer7.3
Target Identification and Validation

A combination of affinity-based and genetic approaches will be used to identify and validate the direct cellular target(s) of the compound.

Experimental Protocol: Affinity-Based Target Identification

  • Probe Synthesis: A chemical probe will be synthesized by attaching a linker and a biotin tag to the 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine molecule, in a position that is predicted by docking studies to be solvent-exposed and not critical for target binding.

  • Affinity Chromatography: The biotinylated probe will be immobilized on streptavidin beads and incubated with cell lysate.

  • Elution and Identification: Proteins that bind to the probe will be eluted and identified by mass spectrometry.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Confirmation of Target Engagement: CETSA will be used to confirm direct binding of the compound to the putative target protein in intact cells.

  • Procedure: Cells will be treated with the compound or a vehicle control, heated to a range of temperatures, and the soluble fraction of the target protein will be quantified by Western blot. A shift in the melting temperature of the protein in the presence of the compound indicates direct binding.

Phase 3: Delineating the Signaling Pathway

Once a primary target is validated, the subsequent step is to map the downstream signaling pathway that is modulated by the compound.

Pathway Analysis

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Cells will be treated with the compound at its IC₅₀ concentration for various time points.

  • Protein Analysis: Cell lysates will be analyzed by Western blot to assess the phosphorylation status of key proteins in the pathway downstream of the identified target. For example, if the target is a kinase in the MAPK pathway, phosphorylation of MEK and ERK would be examined.

Experimental Protocol: Transcriptomic Analysis (RNA-seq)

  • RNA Extraction: RNA will be extracted from cells treated with the compound or a vehicle control.

  • Sequencing and Analysis: RNA-seq will be performed to identify differentially expressed genes. Pathway analysis tools (e.g., GSEA, DAVID) will be used to identify signaling pathways that are significantly altered by the compound.

Visualization of Proposed Workflow and Hypothetical Pathway

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Cellular MOA & Target ID cluster_2 Phase 3: Pathway Delineation In Silico Analysis In Silico Analysis Kinase Panel Screen Kinase Panel Screen In Silico Analysis->Kinase Panel Screen Suggests Target Class Cell Viability Assays Cell Viability Assays Kinase Panel Screen->Cell Viability Assays Informs Cell Line Choice Affinity Pulldown Affinity Pulldown Cell Viability Assays->Affinity Pulldown Identifies Sensitive Lines CETSA CETSA Affinity Pulldown->CETSA Validates Direct Binding Western Blot Western Blot CETSA->Western Blot Confirms Target Engagement RNA-seq RNA-seq Western Blot->RNA-seq Identifies Downstream Effects G Compound 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine TargetKinase Hypothetical Target Kinase (e.g., MEK1) Compound->TargetKinase Inhibition DownstreamKinase Downstream Kinase (e.g., ERK1/2) TargetKinase->DownstreamKinase Phosphorylation (Blocked) TranscriptionFactor Transcription Factor (e.g., c-Myc) DownstreamKinase->TranscriptionFactor Activation (Blocked) CellCycleArrest Cell Cycle Arrest / Apoptosis TranscriptionFactor->CellCycleArrest Gene Expression (Altered)

Caption: Hypothetical signaling pathway.

Conclusion

While the precise mechanism of action for 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine remains to be discovered, the experimental roadmap detailed in this whitepaper provides a robust and systematic framework for its elucidation. By integrating computational, biochemical, and cell-based approaches, researchers can confidently identify the primary target(s) of this novel compound and delineate the signaling pathways through which it exerts its biological effects. This will be a critical step in evaluating its potential as a therapeutic agent.

References

  • US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system - Google P
  • 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - ChemicalBook. (URL: )
  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)
  • El-Nagar, M. K. S., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(35), 22865-22884. (URL: )
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (URL: )
  • New pyridazine derivatives: Synthesis, chemistry and biological activity - ResearchG
  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 14(1), 01-08. (URL: )
  • (PDF)
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
  • 1030584-84-9|3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine| Ambeed. (URL: )
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Pyridazine Deriv
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (URL: )
  • Zabska, R., et al. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(4), 305-310. (URL: )
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. (URL: )
  • pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof - Justia P
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. (URL: )
  • 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid | 1511696-89-1 - Smolecule. (URL: )

Sources

Foundational

The Biologist’s Guide to Pyridazine Derivatives: A Technical Whitepaper

Executive Summary The pyridazine scaffold (1,2-diazine) represents a privileged structure in modern medicinal chemistry, distinguished by its unique electronic profile and metabolic stability. Unlike its isomers pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine scaffold (1,2-diazine) represents a privileged structure in modern medicinal chemistry, distinguished by its unique electronic profile and metabolic stability. Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), the pyridazine core features adjacent nitrogen atoms, creating a high dipole moment and specific hydrogen-bonding capabilities that enhance target affinity while modulating lipophilicity (logP).

This technical guide provides a comprehensive analysis of the biological activity of pyridazine derivatives, focusing on their mechanistic roles in oncology and inflammation. It synthesizes structure-activity relationships (SAR), detailed experimental protocols, and validated signaling pathways to support researchers in scaffold optimization.

Part 1: Pharmacochemistry of the 1,2-Diazine Core

The 1,2-diazine ring is not merely a linker; it is a bioactive pharmacophore. Its incorporation into drug candidates often resolves issues related to solubility and metabolic clearance.

physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
  • Dipole Moment: High (approx. 3.9 D), facilitating strong dipole-dipole interactions with receptor pockets.

  • H-Bonding: The N=N bond acts as a potent hydrogen bond acceptor, critical for binding to kinase hinge regions (e.g., VEGFR-2, TYK2).

  • Metabolic Stability: The electron-deficient ring is generally resistant to oxidative metabolism compared to phenyl rings, though it can be susceptible to nucleophilic attack if not substituted.

Structure-Activity Relationship (SAR) Logic

The biological activity of pyridazines is tightly controlled by substitution patterns at the C3 and C6 positions.

Table 1: Generalized SAR of Pyridazine Derivatives

PositionSubstituent TypeBiological EffectMechanistic Rationale
C-3 Amino / AmidoKinase Inhibition Acts as H-bond donor/acceptor pair for the ATP-binding hinge region.
C-6 Aryl / HeteroarylPotency & Selectivity Engages hydrophobic pockets (e.g., hydrophobic pocket II in COX-2).
C-4/5 Halogens (Cl, Br)Antimicrobial Increases lipophilicity for membrane penetration; electron withdrawal activates the ring.
N-2 Alkyl (in Pyridazinones)Analgesic Modulates solubility and prevents tautomerization, locking the active conformer.

Part 2: Therapeutic Applications & Mechanisms[12][13]

Oncology: Kinase & PARP Inhibition

Pyridazine derivatives are cornerstone scaffolds in targeted cancer therapy.

  • Mechanism: Competitive inhibition of ATP binding in receptor tyrosine kinases (VEGFR-2) and allosteric inhibition of non-receptor kinases (TYK2).

  • Key Pathway: VEGF/VEGFR-2 signaling. Blockade prevents endothelial cell proliferation and angiogenesis.

  • Approved Agents:

    • Relugolix:[1][2][3] GnRH receptor antagonist for prostate cancer.

    • Olaparib: (Phthalazinone core) PARP inhibitor for BRCA-mutated cancers.

Inflammation: Selective COX-2 Inhibition

Classical NSAIDs inhibit both COX-1 and COX-2, leading to gastric ulceration.[4] Pyridazine derivatives offer a solution by selectively targeting the larger hydrophobic side pocket of COX-2.

  • Mechanism: The pyridazine ring serves as a central template that orients bulky substituents (e.g., sulfonamides) into the COX-2 secondary pocket (Val523), which is inaccessible in COX-1 (Ile523).

  • Key Compound: Emorfazone (Analgesic/Anti-inflammatory).[5]

Part 3: Visualization of Signaling & Logic

Diagram 1: VEGFR-2 Inhibition Pathway by Pyridazines

This diagram illustrates how pyridazine-based inhibitors interrupt the angiogenic signaling cascade.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds Phos Autophosphorylation (Tyr Residues) VEGFR2->Phos Activation Pyridazine Pyridazine Inhibitor (Competes with ATP) Pyridazine->VEGFR2 Blocks ATP Site Stop Tumor Growth Arrested Pyridazine->Stop Result ATP ATP ATP->VEGFR2 Required for Activation Raf Raf-MEK-ERK Cascade Phos->Raf PI3K PI3K-Akt Pathway Phos->PI3K Outcome Angiogenesis & Cell Proliferation Raf->Outcome PI3K->Outcome

Caption: Pyridazine derivatives competitively bind the ATP pocket of VEGFR-2, halting downstream Raf/MEK and PI3K signaling essential for tumor angiogenesis.

Diagram 2: SAR Logic for Pyridazine Design

A decision tree for medicinal chemists designing new derivatives.

SAR_Logic Core Pyridazine Scaffold (1,2-Diazine) Target Select Target Core->Target Kinase Kinase Inhibitor (VEGFR, TYK2) Target->Kinase COX COX-2 Inhibitor (Anti-inflammatory) Target->COX Microbial Antimicrobial (Bacteria/Fungi) Target->Microbial Mod_K Add H-Bond Donor/Acceptor at C3 (Amine/Amide) Kinase->Mod_K Mod_C Add Bulky Aryl/Sulfonamide at C6 COX->Mod_C Mod_M Add Halogens (Cl, Br) at C4/C5 Microbial->Mod_M

Caption: Strategic substitution at C3, C4, and C6 positions directs the pyridazine scaffold toward specific therapeutic endpoints.

Part 4: Experimental Protocols

Protocol 1: Chemical Synthesis of 3(2H)-Pyridazinones

Objective: Synthesis of the core scaffold via cyclocondensation, the most common route for generating bioactive pyridazinones.

Reagents:

  • Aryl glyoxylic acid or 4-oxo-alkanoic acid derivative.

  • Hydrazine hydrate (

    
    ).
    
  • Ethanol (absolute).

  • Glacial acetic acid (catalyst).

Workflow:

  • Dissolution: Dissolve 10 mmol of the keto-acid precursor in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 15 mmol (1.5 eq) of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. The pyridazinone derivative typically precipitates as a solid.
    
  • Purification: Filter the solid and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    -NMR (characteristic NH singlet at 
    
    
    
    12–14 ppm) and IR (C=O stretch at ~1680
    
    
    ).
Protocol 2: In Vitro COX-2 Inhibition Screening

Objective: Determine the


 and selectivity index (SI) of synthesized derivatives.

System: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

Step-by-Step:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to working concentrations (0.01

    
     – 100 
    
    
    
    ) in assay buffer.
  • Enzyme Incubation:

    • Well A (Blank): Buffer only.

    • Well B (100% Activity): Buffer + COX-2 enzyme + Heme.

    • Well C (Inhibitor): Buffer + COX-2 enzyme + Heme + Pyridazine Derivative .

    • Incubate all wells at

      
       for 10 minutes.
      
  • Reaction Initiation: Add Arachidonic Acid (substrate) and the colorimetric substrate (TMPD) to all wells.

  • Measurement: Incubate for 2 minutes. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound.

  • Quantification: Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    Plot log[concentration] vs. % inhibition to determine 
    
    
    
    .

Part 5: References

  • The pyridazine heterocycle in molecular recognition and drug discovery. Source: Journal of Medicinal Chemistry (via NIH/PMC). URL:[Link]

  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds. Source: ResearchGate (Review of approved heterocycles). URL:[Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors. Source: European Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Antimicrobial activity of new pyridazine derivatives. Source: PubMed. URL:[Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Source: J-Stage (Chemical & Pharmaceutical Bulletin). URL:[Link][6]

Sources

Exploratory

Chloro-Nitrophenyl-Pyridazines: A Comprehensive Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities.[1][2] The introduction of specific substituents, such as a chloro group and a nitrophenyl moiety, can significantly modulate the biological profile of these compounds, leading to the discovery of potent therapeutic agents. This in-depth technical guide provides a comprehensive literature review of chloro-nitrophenyl-pyridazine compounds, focusing on their synthesis, biological evaluation, and mechanism of action, with a particular emphasis on their potential as anticancer and antimicrobial agents.

The Chemical Core: Synthesis of Chloro-Nitrophenyl-Pyridazines

The synthesis of chloro-nitrophenyl-pyridazine derivatives typically involves multi-step reaction sequences, starting from readily available precursors. A common strategy involves the initial construction of a pyridazinone ring, followed by chlorination and subsequent functionalization.

General Synthetic Workflow

The synthesis of a key intermediate, 3-chloro-6-(4-nitrophenyl)pyridazine, serves as a representative example of the synthetic strategies employed.

SynthesisWorkflow A 6-(4-nitrophenyl)pyridazin-3(2H)-one B 3-Chloro-6-(4-nitrophenyl)pyridazine A->B  POCl3 or SOCl2 (Chlorinating Agent)

Caption: General synthesis of 3-chloro-6-(4-nitrophenyl)pyridazine.

A prevalent method for the synthesis of 3-chloro-6-(4-nitrophenyl)pyridazine involves the chlorination of 6-(4-nitrophenyl)pyridazin-3(2H)-one.[3] This reaction is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Detailed Experimental Protocol: Synthesis of 3-Chloro-6-(4-nitrophenyl)pyridazine[3]

Materials:

  • 6-(4-nitrophenyl)pyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of 6-(4-nitrophenyl)pyridazin-3(2H)-one and an excess of phosphorus oxychloride is heated under reflux for a specified period (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with stirring.

  • The resulting mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Alternatively, the product can be extracted from the aqueous mixture using an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product.

  • The crude 3-chloro-6-(4-nitrophenyl)pyridazine can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activities and Therapeutic Potential

Chloro-nitrophenyl-pyridazine derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The presence and position of the chloro and nitrophenyl groups on the pyridazine scaffold play a crucial role in their biological activity.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of pyridazine derivatives against a variety of cancer cell lines.[4][5] The National Cancer Institute (NCI) has screened several pyridazinone derivatives against its panel of 60 human tumor cell lines, with some compounds demonstrating significant growth inhibition.[6][7]

Mechanisms of Anticancer Action:

The anticancer effects of these compounds are often attributed to their ability to interfere with key cellular processes, including cell cycle regulation and signal transduction pathways.

AnticancerMechanisms cluster_0 Chloro-Nitrophenyl-Pyridazine cluster_1 Cancer Cell C Compound K Kinase Inhibition (e.g., CDK2, VEGFR-2) C->K P PKM2 Activation C->P A Apoptosis Induction C->A CC Cell Cycle Arrest K->CC PV Inhibition of Proliferation & Angiogenesis K->PV P->PV CD Cell Death A->CD CC->PV

Caption: Proposed anticancer mechanisms of chloro-nitrophenyl-pyridazines.

  • Kinase Inhibition: Pyridazine-based compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] Inhibition of these kinases can lead to cell cycle arrest and the suppression of tumor angiogenesis.[1]

  • Pyruvate Kinase M2 (PKM2) Activation: Some pyridazinone derivatives have been shown to activate the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism.[4] Activation of PKM2 can revert cancer cells to a more normal metabolic state, thereby inhibiting tumor growth.

  • Induction of Apoptosis: Certain pyridazinone derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells.[9] This can be mediated through the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9]

Quantitative Anticancer Data:

The following table summarizes the in vitro anticancer activity of selected chloro-nitrophenyl-pyridazine derivatives.

Compound IDCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
1 Non-small cell lung cancer (HOP 92)GI₅₀: 51.45[6]
2 Breast cancer (MDA-MB-231)IC₅₀: 0.99[8]
3 Ovarian cancer (SKOV-3)IC₅₀: >100[8]
4 Colon Cancer (HCT-116)GI₅₀: 1.66-100[9]
Antimicrobial Activity

The pyridazine scaffold is also a promising platform for the development of novel antimicrobial agents. Chloro-substituted pyridazine derivatives have shown potent activity against a range of bacterial and fungal pathogens.

Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A key mechanism underlying the antibacterial activity of many pyridazine derivatives is the inhibition of bacterial DNA gyrase.[10][11] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[12]

AntimicrobialMechanism cluster_0 Chloro-Nitrophenyl-Pyridazine cluster_1 Bacterial Cell C Compound G DNA Gyrase (GyrA/GyrB) C->G Inhibition R DNA Replication & Transcription G->R Blocks D Bacterial Cell Death R->D Leads to

Caption: Mechanism of antimicrobial action via DNA gyrase inhibition.

By inhibiting DNA gyrase, these compounds prevent the necessary topological changes in bacterial DNA, leading to a cessation of essential cellular processes and ultimately, bacterial cell death.[10] Some studies suggest that these compounds act as competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase.[13]

Quantitative Antimicrobial Data:

The following table summarizes the in vitro antimicrobial activity of selected chloro-nitrophenyl-pyridazine derivatives.

Compound IDMicroorganismActivity (MIC in µg/mL)Reference
5 Staphylococcus aureus16[9]
6 Candida albicans16[9]
7 Bacillus subtilis15.62[14]
Experimental Protocols for Biological Evaluation

Anticancer Activity Screening (NCI-60 Protocol): [15]

  • Cell Culture: The panel of 60 human cancer cell lines is grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

  • Cell Plating: Cells are inoculated into 96-well microtiter plates.

  • Compound Addition: After 24 hours, the test compounds are added to the wells at various concentrations.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay: The sulforhodamine B (SRB) protein assay is used to determine cell viability.

  • Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) is calculated for each compound against each cell line.

Antimicrobial Activity Screening (Broth Microdilution Method): [14][16]

  • Inoculum Preparation: Bacterial or fungal strains are cultured and then suspended in a suitable broth to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the appropriate broth in 96-well microtiter plates.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Chloro-nitrophenyl-pyridazine compounds represent a promising class of molecules with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the pyridazine scaffold allows for extensive structural modifications to optimize potency and selectivity. Structure-activity relationship (SAR) studies have highlighted the importance of the chloro and nitrophenyl substituents in dictating the biological activity.

Future research in this area should focus on:

  • Elucidation of Detailed Mechanisms of Action: While kinase and DNA gyrase inhibition are established mechanisms, further studies are needed to fully understand the molecular targets and signaling pathways affected by these compounds.

  • Optimization of Pharmacokinetic Properties: In vivo studies are required to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds and to guide further chemical modifications to improve their drug-like properties.

  • Development of Combination Therapies: Investigating the synergistic effects of chloro-nitrophenyl-pyridazines with existing anticancer and antimicrobial drugs could lead to more effective treatment strategies and help combat drug resistance.

The continued exploration of this chemical space holds great promise for the discovery of new and effective therapeutic agents to address the ongoing challenges in cancer and infectious disease treatment.

References

  • The anticancer potential of various substituted pyridazines and related compounds. (2014, September 15). Science Publishing Corporation. Retrieved February 21, 2026, from [Link]

  • Jaballah, M. Y., Serya, R. T., & Abouzid, K. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Retrieved February 21, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1222-1241.
  • Gomaa, H. A. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1593-1611.
  • Butnariu, R. M., & Mangalagiu, I. I. (2019). Bis-Pyridazine Derivatives with Anticancer Activity. Proceedings, 18(1), 19.
  • El-Sayed, N. N. E., et al. (2022).
  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
  • Haider, N., & Sotelo, E. (2022).
  • Sankaran, H., et al. (2022).
  • Caprosu, M. D., Butnariu, R. M., & Mangalagiu, I. I. (2005).
  • Popa, M., et al. (2017).
  • Fadda, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3217.
  • Ökten, S., et al. (2023).
  • Al-Said, M. S., et al. (2019).
  • CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine. (n.d.). Google Patents.
  • Hiasa, H., et al. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology, 9(8), 1764-1772.
  • Chan, P. F., et al. (2014). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Journal of Medicinal Chemistry, 57(15), 6433-6444.
  • Discovery of Novel Bacterial DNA Gyrase Inhibitors. (n.d.). FIU Digital Commons. Retrieved February 21, 2026, from [Link]

  • Wieczorek, M., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. International Journal of Molecular Sciences, 24(17), 13589.
  • El-Gamal, M. I., et al. (2024).

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